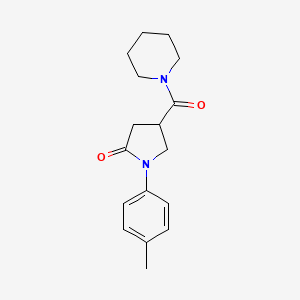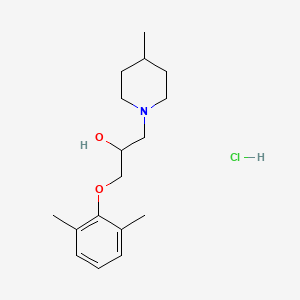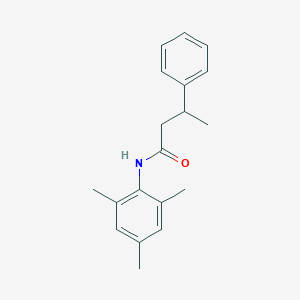![molecular formula C21H27BrN2O3S B5210186 N-(2-bromophenyl)-4-[(diisobutylamino)sulfonyl]benzamide](/img/structure/B5210186.png)
N-(2-bromophenyl)-4-[(diisobutylamino)sulfonyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)-4-[(diisobutylamino)sulfonyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a protein called heat shock protein 90 (Hsp90), which is involved in the regulation of several cellular processes, including protein folding, degradation, and signaling.
Mecanismo De Acción
N-(2-bromophenyl)-4-[(diisobutylamino)sulfonyl]benzamide binds to the ATP-binding site of N-(2-bromophenyl)-4-[(diisobutylamino)sulfonyl]benzamide, preventing its chaperone function. This leads to the degradation of several client proteins, including oncogenic proteins, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
The inhibition of N-(2-bromophenyl)-4-[(diisobutylamino)sulfonyl]benzamide by N-(2-bromophenyl)-4-[(diisobutylamino)sulfonyl]benzamide has several biochemical and physiological effects. It leads to the degradation of several oncogenic proteins, including HER2, Bcr-Abl, and Akt, ultimately resulting in cancer cell death. It also inhibits the activation of several signaling pathways involved in cancer cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-bromophenyl)-4-[(diisobutylamino)sulfonyl]benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of N-(2-bromophenyl)-4-[(diisobutylamino)sulfonyl]benzamide, making it a valuable tool for studying the role of N-(2-bromophenyl)-4-[(diisobutylamino)sulfonyl]benzamide in cellular processes. However, it has some limitations, including its low solubility in water and its potential toxicity in vivo.
Direcciones Futuras
There are several future directions for the study of N-(2-bromophenyl)-4-[(diisobutylamino)sulfonyl]benzamide. One direction is to further investigate its potential as an anti-cancer agent in clinical trials. Another direction is to study its effects on other cellular processes, including protein folding and degradation. Additionally, the development of more soluble and less toxic derivatives of N-(2-bromophenyl)-4-[(diisobutylamino)sulfonyl]benzamide may lead to improved therapeutic applications.
Métodos De Síntesis
The synthesis of N-(2-bromophenyl)-4-[(diisobutylamino)sulfonyl]benzamide involves the reaction of 2-bromobenzoyl chloride with diisobutylamine in the presence of sodium carbonate. The resulting intermediate is then reacted with p-toluenesulfonyl chloride to obtain the final product. The overall yield of the synthesis is around 50%.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-4-[(diisobutylamino)sulfonyl]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. N-(2-bromophenyl)-4-[(diisobutylamino)sulfonyl]benzamide is overexpressed in many cancer cells, and its inhibition can lead to the degradation of several oncogenic proteins, ultimately leading to cancer cell death. N-(2-bromophenyl)-4-[(diisobutylamino)sulfonyl]benzamide has shown promising results in preclinical studies as an anti-cancer agent and is currently being evaluated in clinical trials.
Propiedades
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(2-bromophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN2O3S/c1-15(2)13-24(14-16(3)4)28(26,27)18-11-9-17(10-12-18)21(25)23-20-8-6-5-7-19(20)22/h5-12,15-16H,13-14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRYXWRHYHLCKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(2-bromophenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7,10-diphenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5210123.png)
![6-ethyl-N-4-pyridinylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5210127.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-indanecarboxamide](/img/structure/B5210130.png)
![N-[(1-{[1-(2-pyrazinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]urea trifluoroacetate](/img/structure/B5210138.png)

![methyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B5210151.png)

![4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5210156.png)
![7-nitro-4,11-diazahexacyclo[12.6.6.0~2,13~.0~5,10~.0~15,20~.0~21,26~]hexacosa-5,7,9,15,17,19,21,23,25-nonaene-3,12-dione](/img/structure/B5210160.png)
![1-butyryl-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5210173.png)
![ethyl 1-[3-(4-methoxyphenyl)-1-methylpropyl]-4-piperidinecarboxylate](/img/structure/B5210194.png)